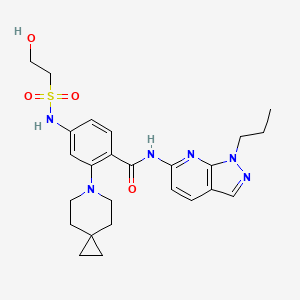

KIF18A-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H32N6O4S |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide |

InChI |

InChI=1S/C25H32N6O4S/c1-2-11-31-23-18(17-26-31)3-6-22(27-23)28-24(33)20-5-4-19(29-36(34,35)15-14-32)16-21(20)30-12-9-25(7-8-25)10-13-30/h3-6,16-17,29,32H,2,7-15H2,1H3,(H,27,28,33) |

InChI Key |

VMGCJSOYECFTEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4)C=N1 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of KIF18A in Mitotic Spindle Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of cell division is paramount for the maintenance of genomic integrity. Central to this process is the mitotic spindle, a dynamic microtubule-based structure responsible for the accurate segregation of chromosomes. The kinesin superfamily of motor proteins plays a critical role in the assembly and function of the mitotic spindle. Among these, Kinesin Family Member 18A (KIF18A), a member of the kinesin-8 family, has emerged as a key regulator of microtubule dynamics and chromosome alignment. This technical guide provides an in-depth overview of the function of KIF18A in mitotic spindle assembly, detailing its molecular activities, regulatory networks, and the experimental methodologies used to elucidate its role. Furthermore, given its frequent dysregulation in cancer, this guide also touches upon the potential of KIF18A as a therapeutic target.

Core Functions of KIF18A in Mitosis

KIF18A is a plus-end directed motor protein that primarily functions to suppress the dynamics of kinetochore microtubules (k-MTs), the microtubules that attach to chromosomes at the kinetochore. This activity is crucial for the proper congression of chromosomes to the metaphase plate and for dampening the oscillatory movements of chromosomes once they are aligned.

Regulation of Microtubule Dynamics

KIF18A accumulates at the plus-ends of k-MTs where it modulates their dynamic instability. Unlike some other kinesins that act as potent depolymerases, KIF18A's primary role appears to be the attenuation of both microtubule growth and shortening events. This "dampening" effect is concentration-dependent and contributes to the precise length control of k-MTs, which is essential for maintaining a stable metaphase plate. Depletion of KIF18A leads to hyperstable and elongated kinetochore microtubules, resulting in severe chromosome alignment defects.[1]

Chromosome Congression and Alignment

By suppressing the dynamic instability of k-MTs, KIF18A plays a direct role in chromosome congression. The oscillatory movements of chromosomes during their alignment at the metaphase plate are significantly dampened by the action of KIF18A. In the absence of KIF18A, chromosomes exhibit exaggerated oscillations and fail to align properly, leading to activation of the spindle assembly checkpoint (SAC) and a delay in mitotic progression.

Quantitative Analysis of KIF18A Activity

The function of KIF18A is underpinned by its intrinsic motor and enzymatic properties. The following tables summarize key quantitative data from in vitro studies.

| Parameter | Value | Conditions | Reference |

| Motor Speed | 199 ± 39 nm/s | Full-length KIF18A-GFP, TIRF microscopy | [2][3] |

| 299 ± 109 nm/s | Tail-less KIF18A (1-777)-GFP, TIRF microscopy | [2] | |

| 34.4 ± 0.3 nm/s | KIF18A wild-type, microtubule gliding assay | [4] | |

| 38.5 ± 3.3 nm/s | KIF18A motor domain with neck linker, microtubule gliding assay | [5] | |

| 128.2 ± 4.2 nm/s | Full-length KIF18A, microtubule gliding assay (500 nM motor) | [6] | |

| 174.0 ± 2.2 nm/s | Tail-less KIF18A (N480)-GFP, microtubule gliding assay (500 nM motor) | [6] | |

| ATPase Activity (Vmax) | 25.5 ATP/s/motor | KIF18A motor domain with neck linker | [7] |

| 12.2 ATP/s/motor | KIF18A motor domain only | [7] | |

| 1.43 ± 0.07 s⁻¹ | KIF19A (kinesin-8 homolog) | [8] | |

| Microtubule Depolymerization Rate | 0.87 ± 0.43 nm/s | KIF18A motor domain with neck linker, in the presence of ATP | [5] |

| ~0 nm/s | KIF18A monomer | [4][8] | |

| 10.9 ± 2.0 nm/s | KIF19A (kinesin-8 homolog), 125 nM | [4] |

| Parameter | Effect of KIF18A Depletion | Cell Type | Reference |

| Microtubule Assembly Rate | Significantly increased | Mitotic spindles | [1] |

| Astral Microtubule Assembly Rate | No significant change | [1] | |

| Microtubule Growth Rate | Increased | [9] | |

| Microtubule Catastrophe Frequency | No significant change | [9] |

Signaling Pathways and Regulation of KIF18A

The activity of KIF18A is tightly regulated throughout the cell cycle to ensure its function is restricted to mitosis. This regulation is primarily achieved through post-translational modifications and interactions with other proteins.

Regulation by Cdk1 and PP1

Cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis, phosphorylates KIF18A, which inhibits its activity and promotes chromosome oscillations in early metaphase.[10][11] As chromosomes achieve biorientation, Protein Phosphatase 1 (PP1), particularly the PP1γ isoform, is recruited to kinetochores where it dephosphorylates KIF18A, leading to its activation.[3][10][12] This switch from a phosphorylated (inactive) to a dephosphorylated (active) state allows KIF18A to dampen chromosome movements and stabilize the metaphase plate.

Transcriptional Regulation by the JNK1/c-Jun Pathway

Recent evidence suggests that the expression of KIF18A can be regulated at the transcriptional level by the JNK1/c-Jun signaling pathway.[4][13] JNK1 can phosphorylate and activate the transcription factor c-Jun, which in turn binds to the KIF18A promoter and enhances its transcription. This pathway has been implicated in the overexpression of KIF18A in certain cancers, such as cervical cancer.[4][14]

Interaction with HURP and CENP-E

KIF18A does not act in isolation. Its function is modulated by interactions with other spindle-associated proteins.

-

HURP (Hepatoma Upregulated Protein): HURP is a microtubule-associated protein that localizes to kinetochore fibers. It interacts with KIF18A and this interaction appears to be complex, with HURP potentially both activating and inhibiting KIF18A motility depending on the context.[15][16][17][18][19] This interplay is thought to fine-tune the regulation of microtubule dynamics at the plus-ends.[15]

-

CENP-E (Centromere-Associated Protein E): CENP-E is another kinetochore-associated kinesin that plays a crucial role in chromosome capture and congression. KIF18A and CENP-E cooperate to ensure proper chromosome alignment.[20][21] Depletion of KIF18A can lead to the destabilization of CENP-E at kinetochores, suggesting that KIF18A may play a role in maintaining CENP-E localization and function.[22]

Experimental Protocols

Understanding the function of KIF18A has been made possible through a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Motility Assay (TIRF Microscopy)

This assay directly visualizes the movement of single KIF18A molecules along microtubules, allowing for the measurement of velocity and processivity.

Materials:

-

Purified, fluorescently labeled KIF18A protein

-

Taxol-stabilized, fluorescently labeled microtubules

-

Flow cell (constructed from a glass slide and coverslip)

-

Motility buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenger system, and casein)

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Flow Cell Preparation:

-

Assemble a flow cell using a glass slide, double-sided tape, and a coverslip.

-

Coat the inside of the flow cell with an anti-tubulin antibody or by sequential coating with PLL-PEG-biotin and streptavidin to immobilize microtubules.[23]

-

-

Microtubule Immobilization:

-

Flow taxol-stabilized, fluorescently labeled microtubules into the chamber and incubate to allow them to bind to the surface.

-

Wash with motility buffer to remove unbound microtubules.

-

-

Motility Observation:

-

Introduce a solution of purified, fluorescently labeled KIF18A in motility buffer containing ATP into the flow cell.

-

Immediately begin imaging using a TIRF microscope. The evanescent field excites only the fluorophores near the coverslip surface, reducing background noise.[2][14][24]

-

Record time-lapse movies of KIF18A molecules moving along the immobilized microtubules.

-

-

Data Analysis:

-

Generate kymographs from the time-lapse movies. A kymograph is a graphical representation of spatial position over time.

-

Measure the slope of the lines in the kymograph to determine the velocity of individual KIF18A molecules.

-

Measure the length of the lines to determine the run length (processivity).

-

References

- 1. Divergent microtubule assembly rates after short- versus long-term loss of end-modulating kinesins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An automated in vitro motility assay for high-throughput studies of molecular motors - Lab on a Chip (RSC Publishing) DOI:10.1039/C8LC00547H [pubs.rsc.org]

- 8. Microtubule minus-end stability is dictated by the tubulin off-rate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pre-anaphase chromosome oscillations are regulated by the antagonistic activities of Cdk1 and PP1 on Kif18A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin [en.bio-protocol.org]

- 15. Molecular interplay between HURP and Kif18A in mitotic spindle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular interplay between HURP and Kif18A in mitotic spindle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. geneonline.com [geneonline.com]

- 21. KIF18A promotes chromosome congression in cooperation with CENP-E downstream of CENP-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin [bio-protocol.org]

- 24. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to KIF18A-IN-9: A Potent Chemical Probe for Kinesin Family Member 18A (KIF18A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its role in dampening chromosome oscillations is critical for maintaining genomic stability.[1] Notably, while KIF18A is largely dispensable for normal somatic cell division, many cancer cells exhibiting chromosomal instability (CIN) show a marked dependency on this kinesin for their survival and proliferation.[3][4][5] This synthetic lethal relationship makes KIF18A a compelling therapeutic target for a wide range of chromosomally unstable tumors, including those found in high-grade serous ovarian and triple-negative breast cancers.[5]

This technical guide focuses on KIF18A-IN-9 , a potent and selective chemical probe for interrogating KIF18A function. This compound, also referred to as Compound 1, provides a valuable tool for studying the cellular consequences of KIF18A inhibition and for exploring its therapeutic potential.[6][7]

This compound: Biochemical and Cellular Activity

This compound is a highly potent inhibitor of the microtubule-stimulated ATPase activity of KIF18A. Its inhibitory power has been quantified in both biochemical and cellular contexts, demonstrating its utility as a chemical probe.

Quantitative Data Summary

| Compound Name | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference(s) |

| This compound | KIF18A | Biochemical (ATPase) | 3.8 | - | [6][7] |

| This compound | - | Cellular (Antiproliferative) | < 100 | OVCAR3, MDA-MB-157 | [7] |

Mechanism of Action

KIF18A inhibitors, including probes like this compound, function by disrupting the motor protein's ability to hydrolyze ATP, a process necessary for its movement along microtubules. Many characterized KIF18A inhibitors are allosteric, binding to a pocket near the microtubule-binding interface rather than competing directly with ATP.[5] This inhibition leads to a cascade of events within the cell, ultimately triggering cell death in vulnerable cancer cells.

The primary mechanism of action involves the following steps:

-

Inhibition of ATPase Activity : The chemical probe binds to KIF18A, preventing the hydrolysis of ATP.

-

Disruption of Chromosome Congression : Without its motor function, KIF18A cannot properly regulate microtubule dynamics at the kinetochore, leading to failed chromosome alignment at the metaphase plate.

-

Activation of the Spindle Assembly Checkpoint (SAC) : The failure of chromosomes to achieve proper bipolar attachment and tension activates the SAC, causing a prolonged mitotic arrest.

-

Induction of Apoptosis : In cancer cells with high levels of CIN, this prolonged mitotic arrest overwhelms cellular safeguards, leading to programmed cell death (apoptosis).[5]

Signaling Pathways and Cellular Consequences

The inhibition of KIF18A initiates a specific cellular response pathway that is particularly lethal to chromosomally unstable cancer cells.

Caption: KIF18A inhibition pathway leading to apoptosis in CIN+ cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of KIF18A inhibitor function. Below are representative protocols for key experiments.

KIF18A Microtubule-Stimulated ATPase Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain in the presence of microtubules.

Workflow Diagram:

Caption: Workflow for a KIF18A microtubule-stimulated ATPase assay.

Methodology:

-

Reagent Preparation :

-

Assay Buffer: Prepare a suitable buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Triton X-100).

-

Prepare serial dilutions of this compound in DMSO.

-

Recombinant human KIF18A motor domain is diluted in assay buffer.

-

Paclitaxel-stabilized bovine brain microtubules are diluted in assay buffer.

-

ATP is diluted to the desired concentration in assay buffer.

-

-

Assay Procedure :

-

Add this compound dilutions and KIF18A enzyme to a 384-well plate and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of microtubules and ATP.

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

-

Detection and Analysis :

-

Measure the amount of ADP produced using a luminescence-based detection system like the ADP-Glo™ Kinase Assay (Promega).

-

Data is normalized to positive (no inhibitor) and negative (no enzyme) controls.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Proliferation Assay (Nuclear Count)

This assay determines the effect of this compound on the proliferation of cancer cell lines over several days.

Methodology:

-

Cell Culture :

-

Culture CIN+ cancer cell lines (e.g., OVCAR3, MDA-MB-157) in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

-

Assay Procedure :

-

Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the plates for a period of 3 to 6 days.

-

-

Staining and Imaging :

-

Fix the cells with 4% formaldehyde.

-

Permeabilize the cells (e.g., with 0.2% Triton X-100).

-

Stain the nuclei with a fluorescent DNA dye such as Hoechst 33342.

-

-

Data Acquisition and Analysis :

-

Acquire images using a high-content imaging system.

-

Use image analysis software to count the number of nuclei in each well.

-

Normalize the cell counts to the DMSO control and calculate the IC50 value for cell growth inhibition.

-

Mitotic Arrest Assay (Phospho-Histone H3 Staining)

This immunofluorescence-based assay quantifies the percentage of cells arrested in mitosis following treatment with a KIF18A inhibitor.

Methodology:

-

Cell Culture and Treatment :

-

Seed cells on coverslips or in imaging-compatible plates.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

-

Immunofluorescence Staining :

-

Fix and permeabilize the cells as described above.

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate with a primary antibody against a mitotic marker, typically phospho-Histone H3 (Ser10), which is highly expressed in mitotic cells.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI or Hoechst.

-

-

Imaging and Analysis :

-

Acquire images using a fluorescence microscope or high-content imager.

-

Quantify the percentage of cells that are positive for phospho-Histone H3 staining relative to the total number of cells (DAPI/Hoechst positive).

-

An increase in the percentage of phospho-H3 positive cells indicates an accumulation of cells in mitosis.

-

Conclusion

This compound is a potent and valuable chemical probe for the study of KIF18A. Its high affinity and demonstrated cellular activity make it an excellent tool for elucidating the specific roles of KIF18A in mitotic progression and for validating its therapeutic potential in cancers characterized by chromosomal instability. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound and other KIF18A inhibitors in their investigations. The continued study of this important mitotic kinesin holds significant promise for the development of novel and selective anti-cancer therapies.

References

Technical Whitepaper: The Therapeutic Potential of KIF18A Inhibition in Ovarian Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Kinesin Family Member 18A (KIF18A) is emerging as a compelling therapeutic target for a subset of aggressive cancers characterized by chromosomal instability (CIN), a hallmark of high-grade serous ovarian cancer (HGSOC). KIF18A, a mitotic kinesin, is essential for regulating chromosome alignment during cell division. While nonessential in normal, chromosomally stable (euploid) cells, cancer cells with high levels of CIN exhibit a synthetic lethal dependency on KIF18A to manage their chaotic mitoses and survive.[1] This differential dependency creates a therapeutic window, allowing for the selective targeting of cancer cells while sparing healthy tissues.[1][2] Preclinical studies have consistently demonstrated that potent and selective small-molecule inhibitors of KIF18A can induce mitotic arrest, apoptosis, and robust tumor regression in HGSOC models.[3][4][5] This whitepaper provides an in-depth technical guide on the core rationale, preclinical evidence, and clinical development landscape of KIF18A inhibition as a promising therapeutic strategy for ovarian cancer.

Introduction: KIF18A and Chromosomal Instability in Ovarian Cancer

KIF18A is a plus-end-directed motor protein that plays a critical role in mitosis by facilitating the precise alignment of chromosomes at the metaphase plate.[6][7] It functions by suppressing the oscillatory movements of chromosomes, ensuring the fidelity of their segregation into daughter cells.[8]

Aggressive cancers, particularly HGSOC, are characterized by high frequencies of CIN and near-universal mutations in the TP53 gene.[3][4][9] CIN is a state of persistent errors in chromosome segregation during mitosis, leading to aneuploidy (an abnormal number of chromosomes).[3] While this genetic chaos can drive tumor evolution, it also creates unique vulnerabilities. Cancer cells with high CIN are under immense mitotic stress and become highly dependent on proteins like KIF18A to complete cell division without catastrophic failure.[1][6] Genetic depletion or pharmacological inhibition of KIF18A in these CIN-high cells disrupts chromosome congression, activates the spindle assembly checkpoint (SAC), and ultimately leads to mitotic catastrophe and apoptotic cell death.[3][10][11] In contrast, normal cells, which lack high CIN, are largely unaffected by KIF18A inhibition, providing a strong rationale for its development as a cancer-selective therapy.[1][12]

The KIF18A Signaling Pathway in Mitosis

The diagram below illustrates the central role of KIF18A in mitotic progression and the consequences of its inhibition in chromosomally unstable cancer cells.

Preclinical Evidence for KIF18A Inhibition in Ovarian Cancer

A growing body of preclinical research validates KIF18A as a potent target in ovarian cancer. Multiple small-molecule inhibitors have demonstrated high selectivity and robust anti-tumor activity in relevant models.

In Vitro Activity of KIF18A Inhibitors

KIF18A inhibitors have shown potent anti-proliferative effects in a range of ovarian cancer cell lines, particularly those with features of CIN. Sensitivity strongly correlates with biomarkers such as TP53 mutation status, whole-genome doubling (WGD), and high aneuploidy scores (AS).[3][6]

| Inhibitor | Cell Line | Key Biomarkers | IC50 / Activity | Reference |

| ATX-295 | Panel of HGSOC lines | WGD+, TP53-mutant | IC50 = 18 nM (ATPase assay); Suppressed proliferation in sensitive HGSOC models. | [6][7][13] |

| ATX020 | OVCAR-3 | CIN+, High Aneuploidy | IC50 = 53.3 nM (Anti-proliferative) | [14][15] |

| OVCAR-8 | CIN+, High Aneuploidy | IC50 = 534 nM (Anti-proliferative) | [14][15] | |

| AM-1882 | OVCAR-3 | TP53-mutant, CCNE1-amplified | Sensitive to KIF18A knockdown and inhibition. | [3] |

| OVCAR-8 | BRCA1-promoter methylation | Sensitive to inhibition (AUC ≤0.65). | [3] | |

| Macrocyclic Inhibitors | OVCAR-3 | CIN-high | IC50s = 0.06 to 1.4 µM (ATPase assay); Robust anti-proliferative potency. | [11] |

| Compound 16 | OVCAR-3 | - | Superior anti-proliferative activity compared to AMG650. | [16][17] |

In Vivo Efficacy in Ovarian Cancer Models

The anti-tumor effects of KIF18A inhibitors have been confirmed in multiple in vivo xenograft and patient-derived xenograft (PDX) models of ovarian cancer. These studies demonstrate significant tumor growth inhibition (TGI) and, in some cases, complete tumor regression at well-tolerated doses.[3][4]

| Inhibitor | Model Type | Ovarian Cancer Model | Dosing & Administration | Key Outcomes | Reference |

| AM-9022 | Xenograft (CDX) | OVCAR-3 | Oral | Resulted in tumor stasis or regression. | [3] |

| ATX-295 | Xenograft (CDX) | OVCAR-3 (WGD+) | Oral, Dose-dependent | Induced dose-dependent tumor regression and mitotic arrest. | [7][13] |

| Xenograft (CDX) | OVK18 (WGD–) | Oral | No effect on tumor growth. | [7][13] | |

| PDX Models | Ovarian Cancer | Oral | 61% of models responded; 73% of responders were WGD+. | [7] | |

| Compound 16 | Xenograft (CDX) | OVCAR-3 | Oral, 30 mg/kg | TGI = 113% (pronounced tumor regression). | [16][17][18] |

| VLS-1272 | Xenograft | - | Oral | Dose-dependent inhibition of tumor growth. | [12] |

Experimental Protocols & Methodologies

The following sections detail the common methodologies employed in the preclinical evaluation of KIF18A inhibitors.

General Preclinical Workflow

The development and validation of a KIF18A inhibitor typically follows a structured preclinical workflow, from initial screening to in vivo efficacy confirmation.

In Vitro Methodologies

-

Cell Culture: Ovarian cancer cell lines (e.g., OVCAR-3, OVCAR-8, PEO4, A2780) are cultured in standard media like RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C and 5% CO2.[19]

-

KIF18A ATPase Activity Assay: To determine the direct inhibitory effect on the enzyme, a microtubule-stimulated ATPase assay is performed. Recombinant KIF18A protein is incubated with microtubules, ATP, and varying concentrations of the inhibitor. ATP hydrolysis is measured, often via a luminescent ADP-Glo™ Kinase Assay, to calculate IC50 values.[6][11]

-

Cell Proliferation/Viability Assays: Cells are seeded in 96-well plates and treated with a dose range of the KIF18A inhibitor for 72-168 hours. Cell viability is quantified using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]

-

Western Blot Analysis: To assess the impact on mitotic and apoptotic markers, cells are treated with the inhibitor for 24-48 hours. Lysates are collected and proteins are separated by SDS-PAGE. Blots are probed with primary antibodies against phospho-Histone H3 (a marker of mitotic arrest), cleaved PARP (cl-PARP, an apoptosis marker), Cyclin B1, and γH2AX (a DNA damage marker), with β-Actin or GAPDH as a loading control.[3][11]

-

Immunofluorescence (IF) and High-Content Imaging: Cells grown on coverslips are treated with inhibitors, then fixed and permeabilized. They are stained with antibodies for proteins like α-tubulin (to visualize microtubules) and DNA dyes (like DAPI). Imaging is used to visualize mitotic defects, such as chromosome misalignment and multipolar spindles.[20]

-

Flow Cytometry for Cell Cycle and Apoptosis:

-

Cell Cycle: Treated cells are fixed, stained with a DNA dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. KIF18A inhibition typically leads to an accumulation of cells in the G2/M phase.[20]

-

Apoptosis: Apoptosis is measured by staining with Annexin V and a viability dye (e.g., PI or 7-AAD). An increase in the Annexin V-positive population indicates induction of apoptosis.[14][15]

-

In Vivo Methodologies

-

Xenograft Models: Female immunodeficient mice (e.g., BALB/c nude) are subcutaneously injected with a suspension of human ovarian cancer cells (e.g., 5-10 million OVCAR-3 cells). Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).[16]

-

Drug Administration and Monitoring: Mice are randomized into vehicle and treatment groups. The KIF18A inhibitor is typically administered orally (p.o.) once or twice daily. Animal body weight and tumor volume (measured with calipers) are recorded 2-3 times per week.[16][17]

-

Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group. Tumor Regression (TR) is also noted when tumors shrink below their initial volume.[3][16]

-

Pharmacodynamic (PD) Marker Analysis: To confirm target engagement in vivo, tumors can be harvested at specific time points post-treatment. Tumor lysates are then analyzed by Western blot for markers like phospho-Histone H3 to demonstrate the induction of mitotic arrest.[7][11]

Biomarkers for Patient Selection

A key aspect of the therapeutic strategy for KIF18A inhibitors is the focus on a biomarker-defined patient population. The selective lethality of these agents in CIN-high tumors allows for a precision medicine approach.

The CIN-Biomarker-Sensitivity Relationship

The sensitivity of ovarian cancer cells to KIF18A inhibition is not universal; it is highly enriched in tumors possessing specific genomic features indicative of CIN.

-

Whole-Genome Doubling (WGD): This is emerging as the strongest predictive biomarker for sensitivity.[6] WGD is an early event in the development of HGSOC that fuels CIN.[6] In ovarian PDX models, 73% of responders to ATX-295 were WGD-positive.[7]

-

TP53 Mutation: Given that TP53 is a guardian of the genome, its loss is a major driver of CIN. Sensitivity to KIF18A inhibition is significantly enriched in TP53-mutant ovarian and breast cancer cell lines.[3][6]

-

Aneuploidy Score (AS) and Fraction Genome Altered (FGA): These quantitative measures of CIN also correlate with sensitivity to KIF18A inhibitors.[6][20]

Clinical Development of KIF18A Inhibitors

The compelling preclinical data has propelled several KIF18A inhibitors into clinical trials. These trials are primarily focused on patients with advanced solid tumors known to have high levels of CIN, including platinum-resistant ovarian cancer.

-

Sovilnesib (AMG-650): Initially developed by Amgen and now advanced by Volastra Therapeutics, Sovilnesib is in Phase 1b clinical studies, including for resistant ovarian cancer subtypes.[2]

-

ATX-295: Developed by Accent Therapeutics, this oral inhibitor is being evaluated in a Phase 1/2 open-label dose-escalation study (NCT06799065) for patients with advanced solid tumors, including HGSOC.[21][22][23] The FDA has granted Fast Track designation for ATX-295 for the treatment of advanced platinum-resistant or refractory ovarian cancer.[2][23]

-

VLS-1488: This candidate is also undergoing clinical evaluation for efficacy in ovarian cancer and other solid tumors.[2]

Conclusion and Future Directions

KIF18A inhibition represents a highly promising, targeted therapeutic strategy for a well-defined subset of ovarian cancer patients. The synthetic lethal relationship between KIF18A dependency and high CIN provides a clear and rational approach to treatment, potentially offering significant efficacy with a favorable safety profile compared to traditional cytotoxic chemotherapies.[2][3]

Future research will focus on:

-

Refining patient selection biomarkers to precisely identify those most likely to respond.

-

Understanding mechanisms of potential resistance to KIF18A inhibition.

With multiple agents progressing through clinical trials, KIF18A-targeted therapies hold the promise of becoming a new pillar of treatment for chromosomally unstable ovarian cancers.[2]

References

- 1. ascopubs.org [ascopubs.org]

- 2. kuickresearch.com [kuickresearch.com]

- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [genedata.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 10. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 11. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]

- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. faseb.scienceconnect.io [faseb.scienceconnect.io]

- 15. researchgate.net [researchgate.net]

- 16. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]

- 23. accenttx.com [accenttx.com]

- 24. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]

KIF18A Inhibitors: A Technical Guide for Studying Chromosome Segregation Errors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faithful chromosome segregation during mitosis is paramount for maintaining genomic integrity. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The kinesin motor protein KIF18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, ensuring proper chromosome alignment at the metaphase plate.[1][2][3] Its overexpression in various cancers and its essential role in the proliferation of chromosomally unstable (CIN) tumor cells have made it a compelling target for anti-cancer drug development.[3][4][5]

This technical guide provides an in-depth overview of the use of KIF18A inhibitors for studying chromosome segregation errors. As specific information regarding a compound designated "KIF18A-IN-9" is not publicly available, this guide will focus on well-characterized, potent, and selective KIF18A inhibitors as representative tools for research and drug development. Inhibition of KIF18A's ATPase activity leads to defects in chromosome congression, prolonged mitotic arrest, and ultimately, cell death, particularly in CIN cancer cells.[3][4] This selective vulnerability presents a promising therapeutic window for targeting a wide range of aggressive tumors.[6][7][8]

Quantitative Data on Representative KIF18A Inhibitors

The following tables summarize the quantitative data for several well-characterized KIF18A inhibitors. These values highlight their potency and selectivity, which are critical attributes for reliable research tools and potential therapeutic agents.

| Inhibitor | Assay Type | Target | IC50 (µM) | Cell Line | Reference |

| VLS-1272 | ATPase Assay | KIF18A | Potent (Specific value not disclosed) | N/A | [4] |

| BTB-1 Analogues | ATPase Assay | KIF18A | Low µM range | N/A | [9] |

| Inhibitor | Assay Type | EC50 (µM) | Cell Line | Reference |

| AM-1882 | Cell Proliferation | Not specified | HeLa | [10] |

| AM-5308 | Cell Proliferation | Not specified | HeLa | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of KIF18A inhibitors in research. Below are representative protocols for key experiments.

KIF18A ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of the KIF18A motor domain.

Materials:

-

Recombinant human KIF18A motor domain

-

Paclitaxel-stabilized microtubules

-

ATP

-

Phosphate detection reagent (e.g., malachite green-based)

-

Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Test compound (e.g., a KIF18A inhibitor)

-

384-well microplate

Procedure:

-

Prepare a reaction mixture containing the assay buffer, microtubules, and the KIF18A enzyme.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cell Proliferation Assay

This cell-based assay assesses the effect of KIF18A inhibition on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231, HT-29)[5][10]

-

Complete cell culture medium

-

Test compound

-

Cell viability reagent (e.g., resazurin-based or ATP-based)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 72-96 hours).[10]

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

Calculate the EC50 value by plotting the cell viability against the compound concentration.

Immunofluorescence Microscopy for Chromosome Segregation Defects

This imaging-based assay allows for the direct visualization of the effects of KIF18A inhibition on chromosome alignment and spindle formation.

Materials:

-

Cells grown on coverslips

-

Test compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-phospho-histone H3)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Antifade mounting medium

Procedure:

-

Treat cells with the test compound for a desired duration (e.g., 24 hours).[10]

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Analyze the images for mitotic defects such as misaligned chromosomes, multipolar spindles, and mitotic arrest.[5]

Mandatory Visualizations

Signaling Pathway of KIF18A in Mitosis

Caption: Mechanism of KIF18A inhibition leading to mitotic arrest.

Experimental Workflow for Studying KIF18A Inhibitors

Caption: Workflow for characterizing KIF18A inhibitors.

References

- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kif18a is specifically required for mitotic progression during germ line development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The KIF18A Pathway: A Novel Therapeutic Vulnerability in Triple-Negative Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies. A growing body of evidence points to the mitotic kinesin KIF18A as a promising therapeutic target in TNBC, particularly in tumors characterized by chromosomal instability (CIN). This technical guide provides an in-depth overview of the KIF18A pathway in TNBC, consolidating key research findings, experimental methodologies, and quantitative data to support ongoing research and drug development efforts.

The Role of KIF18A in Mitosis and its Dysregulation in TNBC

KIF18A is a plus-end directed motor protein that plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis. It functions by suppressing the dynamics of kinetochore microtubules, ensuring the faithful segregation of chromosomes into daughter cells.[1][2] In normal, diploid cells, KIF18A is not essential for proliferation.[1][2]

However, many TNBC tumors exhibit a high degree of chromosomal instability (CIN), a condition characterized by frequent gains and losses of whole chromosomes or large chromosomal fragments.[3][4] This inherent instability creates a dependency on proteins that maintain mitotic integrity, rendering these cancer cells particularly vulnerable to the inhibition of KIF18A.[4][5][6] Loss of KIF18A function in chromosomally unstable TNBC cells leads to severe mitotic defects, including prolonged mitotic arrest, formation of multipolar spindles, and ultimately, apoptotic cell death.[1][3] This selective lethality makes KIF18A an attractive target for developing therapies that spare healthy tissues.

Recent studies have shown that KIF18A expression is significantly upregulated in TNBC compared to other breast cancer subtypes and normal breast tissue.[7] This overexpression is often associated with higher tumor grade, advanced stage, and poor prognosis in breast cancer patients.[8][9] Furthermore, sensitivity to KIF18A inhibition in TNBC is strongly correlated with genomic features of CIN, such as TP53 mutations and whole-genome doubling (WGD).[3][4][5]

The KIF18A Signaling Pathway

The primary function of KIF18A is centered on its role in regulating microtubule dynamics during mitosis. However, its activity and expression are subject to upstream regulation. While the complete signaling network in TNBC is still under investigation, studies in other cancers have provided valuable insights.

Upstream Regulation: The JNK/c-Jun Axis

Research in cervical cancer has identified the JNK1/c-Jun signaling pathway as a key upstream regulator of KIF18A expression.[10] Activated JNK1 phosphorylates the transcription factor c-Jun, which then binds directly to the KIF18A promoter to drive its transcription.[10] While this pathway has been implicated in breast cancer progression and chemoresistance[11][12], its specific role in regulating KIF18A in TNBC requires further validation.

Downstream Effects of KIF18A Inhibition

Inhibition of KIF18A in chromosomally unstable TNBC cells disrupts its ability to dampen microtubule dynamics at the plus-ends of kinetochore microtubules. This leads to a cascade of mitotic failures.

KIF18A as a Therapeutic Target in TNBC

The selective dependency of CIN TNBC cells on KIF18A for survival has spurred the development of small molecule inhibitors. Several compounds are currently in preclinical and clinical development.

Quantitative Data on KIF18A Inhibitors in TNBC Models

| Inhibitor | Target | Assay | TNBC Cell Line | IC50 / EC50 (nM) | Reference |

| ATX-295 | KIF18A ATPase | Enzymatic | - | 16 | [4] |

| Cell Viability | HCC1187 (WGD+) | Potent Inhibition | [13] | ||

| Cell Viability | OVCAR-3 (WGD+) | Potent Inhibition | [13] | ||

| Sovilnesib (AMG-650) | KIF18A ATPase | Enzymatic | - | 41.3 | [14] |

| Cell Viability | MDA-MB-231 | 250 (used concentration) | [14] | ||

| AM-0277 | KIF18A | Cell Viability | HCC-1806 | 47 | [3] |

| AM-1882 | KIF18A | Cell Viability | HCC-1806 | 21 | [3] |

| AM-9022 | KIF18A | Cell Viability | HCC-1806 | 45 | [3] |

| Study | TNBC Model | Treatment | Dosage | Outcome | Reference |

| Payton et al., 2024 | TNBC PDX Models | KIF18A Inhibitors | Well-tolerated doses | Robust anti-cancer effects and tumor regression | [3] |

| Ghisolfi et al., 2025 | TNBC WGD+ PDX Models | ATX-295 | Oral administration | Significant tumor growth inhibition | [13] |

| Accent Therapeutics, 2025 | OVCAR-3 (WGD+) Xenograft | ATX-295 | 10 and 15 mg/kg BID | Dose-dependent tumor regression | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on the KIF18A pathway. Below are summarized protocols for key experiments cited in the literature.

KIF18A Knockdown using siRNA

This protocol describes the transient silencing of KIF18A expression in TNBC cell lines.

Materials:

-

TNBC cell line (e.g., MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

KIF18A-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Procedure:

-

One day prior to transfection, seed MDA-MB-231 cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

-

On the day of transfection, dilute siRNA in Opti-MEM. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine solutions and incubate at room temperature for 5 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 48-72 hours before harvesting for downstream applications such as Western blotting to confirm protein knockdown, or for functional assays.[15]

Immunofluorescence Staining for Mitotic Spindles

This protocol allows for the visualization of mitotic spindle morphology and chromosome alignment in TNBC cells following KIF18A inhibition or knockdown.

Materials:

-

TNBC cells grown on coverslips

-

Fixation buffer (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin (for centrosomes)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fix cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.[16][17]

In Vivo Xenograft Studies

This protocol outlines the establishment of TNBC xenografts in immunodeficient mice to evaluate the in vivo efficacy of KIF18A inhibitors.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or nude mice)

-

TNBC cell line (e.g., MDA-MB-231) or patient-derived tumor fragments

-

Matrigel (optional)

-

KIF18A inhibitor (e.g., ATX-295) and vehicle control

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Subcutaneously inject TNBC cells (typically 1-5 million cells) mixed with Matrigel into the flank of each mouse. For patient-derived xenografts (PDX), implant small tumor fragments.[3]

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Administer the KIF18A inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage).[13]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

For models with luciferase-expressing cells, in vivo bioluminescence imaging can be used to non-invasively monitor tumor burden.[18][19][20][21][22]

Conclusion and Future Directions

The KIF18A pathway represents a critical vulnerability in a significant subset of triple-negative breast cancers characterized by chromosomal instability. The selective dependency of these tumors on KIF18A for mitotic progression provides a promising therapeutic window. Preclinical data for KIF18A inhibitors such as ATX-295 and sovilnesib are encouraging, demonstrating potent anti-tumor activity in TNBC models with favorable safety profiles.[3][13][23]

Future research should focus on:

-

Biomarker Development: Refining biomarkers, such as whole-genome doubling, to accurately identify TNBC patients who are most likely to respond to KIF18A inhibition.

-

Combination Therapies: Investigating the synergistic effects of KIF18A inhibitors with other anti-cancer agents, including chemotherapy and PARP inhibitors.

-

Resistance Mechanisms: Elucidating potential mechanisms of resistance to KIF18A inhibitors to inform the development of next-generation therapies and rational combination strategies.

-

Upstream and Downstream Signaling: Further characterizing the signaling networks that regulate KIF18A expression and the downstream pathways affected by its inhibition in TNBC to uncover additional therapeutic targets.

The continued exploration of the KIF18A pathway holds immense promise for improving the therapeutic landscape for patients with triple-negative breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Whole genome doubling confers unique genetic vulnerabilities on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole-genome doubling confers unique genetic vulnerabilities on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of immunohistochemical expression of kinesin family member 18A (Kif18A) and β-catenin in infiltrating breast carcinoma of no special type - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stress signaling in breast cancer cells induces matrix components that promote chemoresistant metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HER2-driven breast cancer suppression by the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATX-295 targets whole-genome doubled ovarian and TNBC models | BioWorld [bioworld.com]

- 14. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. siRNA-Mediated Suppression of Synuclein γ Inhibits MDA-MB-231 Cell Migration and Proliferation by Downregulating the Phosphorylation of AKT and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. In vivo bioluminescence imaging of murine xenograft cancer models with a red-shifted thermostable luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]

- 22. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 23. accenttx.com [accenttx.com]

KIF18A-IN-9: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and development of KIF18A inhibitors, with a focus on the core principles and methodologies that have guided the progression of this promising class of anti-cancer agents. While the specific compound "KIF18A-IN-9" is not extensively documented in publicly available literature, this guide will utilize data from representative KIF18A inhibitors to illustrate the key milestones and scientific processes involved.

Introduction: The Rationale for Targeting KIF18A

Kinesin Family Member 18A (KIF18A) is a motor protein that plays a critical role in the regulation of chromosome alignment during mitosis.[1][2] It functions by moving along microtubules, contributing to the precise control of microtubule dynamics necessary for proper chromosome segregation.[1][3] Notably, KIF18A is overexpressed in various cancers, and this heightened expression is often associated with a poor prognosis.[3][4][5]

The therapeutic rationale for targeting KIF18A stems from the observation that cancer cells with chromosomal instability (CIN) are particularly dependent on this motor protein for their survival.[4][6][7] Inhibition of KIF18A in these cells leads to mitotic arrest, chromosome misalignment, and ultimately, selective cell death, while having minimal impact on normal, healthy cells.[1][4][6] This selective vulnerability makes KIF18A an attractive target for the development of novel cancer therapeutics.[4][8]

Discovery of KIF18A Inhibitors

The discovery of potent and selective KIF18A inhibitors has been pursued through various strategies, including high-throughput screening and, more recently, artificial intelligence-driven drug design.

High-Throughput Screening

Initial efforts to identify KIF18A inhibitors involved screening large chemical libraries for compounds that could modulate the enzymatic activity of KIF18A.[2] These screens led to the identification of initial hit compounds that served as starting points for medicinal chemistry optimization.

AI-Driven Drug Discovery

Mechanism of Action

KIF18A inhibitors typically function by interfering with the protein's motor domain, thereby disrupting its ability to move along microtubules and regulate their dynamics.[1][11] This interference can be achieved through different binding modes, including ATP-noncompetitive inhibition.[2][4]

The downstream effects of KIF18A inhibition in chromosomally unstable cancer cells are profound:

-

Disruption of Chromosome Alignment: Inhibition of KIF18A prevents the proper alignment of chromosomes at the metaphase plate.[1]

-

Activation of the Spindle Assembly Checkpoint: The misalignment of chromosomes triggers a prolonged activation of the spindle assembly checkpoint, a crucial cellular mechanism to prevent errors in chromosome segregation.[1][10]

-

Mitotic Arrest and Apoptosis: The sustained mitotic arrest ultimately leads to programmed cell death (apoptosis) in the cancer cells.[1]

Preclinical and Clinical Development

Table 1: Representative KIF18A Inhibitors in Development

| Compound Name | Developer | Highest Development Phase | Target Indications |

| Sovilnesib (AMG650) | Volastra Therapeutics | Phase I | Platinum-resistant high-grade serous ovarian cancer |

| VLS-1488 | Volastra Therapeutics | Phase I/II | Solid tumors |

| ATX-295 | Accent Therapeutics | Phase I/II | Advanced or metastatic solid tumors |

| ISM9682 | Insilico Medicine | Preclinical | High-grade serous ovarian cancer, triple-negative breast cancer, non-small cell lung cancer |

Experimental Protocols

The discovery and characterization of KIF18A inhibitors rely on a suite of biochemical and cell-based assays.

Biochemical Assays

-

ATPase Activity Assay: This assay measures the ATP hydrolysis activity of purified KIF18A protein in the presence of microtubules. The effect of inhibitor compounds on this activity is quantified to determine their potency (e.g., IC50).

-

Microtubule Gliding Assay: This assay visualizes the movement of fluorescently labeled microtubules driven by surface-adhered KIF18A motor domains. Inhibition of this movement provides a direct measure of the compound's effect on KIF18A's motor function.

Cell-Based Assays

-

Cell Proliferation Assay: Cancer cell lines with known high levels of chromosomal instability are treated with the inhibitor to assess its effect on cell growth and viability.

-

Mitotic Arrest Assay: Cells are treated with the inhibitor and then analyzed by flow cytometry or immunofluorescence microscopy to quantify the percentage of cells arrested in mitosis.

-

Immunofluorescence Microscopy: This technique is used to visualize the cellular effects of KIF18A inhibition, such as chromosome misalignment and spindle defects.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a representative KIF18A inhibitor, ISM9682, based on available preclinical data.

Table 2: Preclinical Data for ISM9682

| Parameter | Value/Observation | Reference |

| Target | KIF18A | [9][10] |

| Structure | Novel macrocyclic scaffold | [9][10] |

| In Vitro Activity | Potent anti-proliferation in CIN cancer cell lines | [9][10] |

| In Vivo Efficacy | Potent efficacy in multiple CDX models | [9] |

| Pharmacokinetics | Favorable oral bioavailability | [9] |

| Safety | Good safety margin | [9] |

Conclusion

The development of KIF18A inhibitors represents a promising new frontier in precision oncology. By selectively targeting a vulnerability in chromosomally unstable cancer cells, these agents have the potential to offer a more effective and less toxic treatment option for patients with difficult-to-treat malignancies. The ongoing clinical trials will be crucial in determining the ultimate therapeutic value of this innovative class of drugs. The integration of advanced technologies like artificial intelligence in the drug discovery process is poised to accelerate the development of the next generation of KIF18A inhibitors.

References

- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preliminary study on the clinical significance of kinesin Kif18a in nonsmall cell lung cancer: An analysis of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kuickresearch.com [kuickresearch.com]

- 9. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]

- 10. KIF18A | Insilico Medicine [insilico.com]

- 11. pnas.org [pnas.org]

- 12. KIF18A Inhibitor Clinical Trials FDA Approved KIF18A [globenewswire.com]

- 13. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]

KIF18A: A Druggable Target in Oncology for Chromosomally Unstable Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Kinesin Family Member 18A (KIF18A) has emerged as a compelling, druggable target in oncology, primarily owing to its critical role in mitotic progression, a process frequently dysregulated in cancer. This motor protein is essential for the precise alignment of chromosomes during cell division, and its inhibition offers a selective strategy to target cancer cells, particularly those characterized by chromosomal instability (CIN). Overexpressed in a wide array of solid tumors and often correlated with poor prognosis, KIF18A represents a promising therapeutic window. A growing pipeline of small molecule inhibitors targeting KIF18A is now in preclinical and clinical development, demonstrating potent anti-tumor activity and a favorable safety profile by selectively inducing mitotic arrest and subsequent cell death in cancer cells, while largely sparing normal, healthy cells. This guide provides a comprehensive overview of KIF18A as a therapeutic target, detailing its biological function, clinical relevance, and the current landscape of inhibitory agents.

Introduction to KIF18A

KIF18A is a plus-end directed molecular motor protein belonging to the kinesin-8 family.[1] Its primary function is to regulate the dynamics of kinetochore microtubules during mitosis, ensuring the proper alignment of chromosomes at the metaphase plate.[2][3] This function is crucial for maintaining genomic stability during cell division. In normal, healthy cells, the role of KIF18A is not essential for survival. However, many cancer cells, especially those with high levels of chromosomal instability (CIN), exhibit a heightened dependency on KIF18A to navigate the complexities of their chaotic mitoses and continue to proliferate.[4] This dependency creates a synthetic lethal relationship, making KIF18A an attractive and selective target for cancer therapy.

Clinical Relevance of KIF18A in Oncology

Elevated expression of KIF18A is a common feature across a broad spectrum of human cancers and is frequently associated with aggressive tumor biology and unfavorable patient outcomes.

Pan-Cancer Overexpression

Bioinformatic analyses of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA) and Genotype-Tissue Expression (GTEx), have revealed that KIF18A is significantly upregulated in at least 27 different types of cancer when compared to normal tissues.[5][6] This overexpression is a common molecular alteration in many solid tumors.

Prognostic Significance

High expression of KIF18A has been consistently linked to poor prognosis in various malignancies. Pan-cancer analyses have demonstrated that elevated KIF18A levels are associated with worse overall survival (OS), disease-specific survival (DSS), and progression-free interval (PFI) in several cancers, including liver, pancreatic, lung, and kidney cancers.[5][7] In some cancers, such as liver and pancreatic adenocarcinoma, KIF18A has been identified as an independent prognostic factor.[5][7]

Table 1: Prognostic Value of High KIF18A Expression in Various Cancers

| Cancer Type | Overall Survival (OS) | Disease-Specific Survival (DSS) | Progression-Free Interval (PFI) |

| Adrenocortical carcinoma (ACC) | Poor Prognosis | Poor Prognosis | Poor Prognosis |

| Bladder Urothelial Carcinoma (BLCA) | - | - | Poor Prognosis |

| Kidney Chromophobe (KICH) | Poor Prognosis | - | Poor Prognosis |

| Kidney renal clear cell carcinoma (KIRC) | Poor Prognosis | Poor Prognosis | Poor Prognosis |

| Kidney renal papillary cell carcinoma (KIRP) | Poor Prognosis | Poor Prognosis | Poor Prognosis |

| Brain Lower Grade Glioma (LGG) | Poor Prognosis | Poor Prognosis | Poor Prognosis |

| Liver hepatocellular carcinoma (LIHC) | Poor Prognosis | Poor Prognosis | Poor Prognosis |

| Lung adenocarcinoma (LUAD) | Poor Prognosis | Poor Prognosis | Poor Prognosis |

| Mesothelioma (MESO) | Poor Prognosis | Poor Prognosis | - |

| Pancreatic adenocarcinoma (PAAD) | Poor Prognosis | Poor Prognosis | Poor Prognosis |

| Pheochromocytoma and Paraganglioma (PCPG) | - | - | Poor Prognosis |

| Prostate adenocarcinoma (PRAD) | - | - | Poor Prognosis |

| Sarcoma (SARC) | - | - | Poor Prognosis |

Data synthesized from a comprehensive pan-cancer analysis.[5][7] A "-" indicates that a statistically significant association was not reported in the cited study.

KIF18A Signaling and Mechanism of Action

KIF18A's role in cancer progression is multifaceted, involving the regulation of mitosis and interaction with key oncogenic signaling pathways.

Role in Mitosis and the Spindle Assembly Checkpoint

KIF18A localizes to the plus-ends of kinetochore microtubules, where it dampens their dynamics to facilitate the precise alignment of chromosomes at the metaphase plate.[3] In cancer cells with CIN, which are prone to errors in chromosome segregation, this function of KIF18A becomes critical for their survival. Inhibition of KIF18A disrupts this process, leading to improper chromosome alignment and a prolonged mitotic arrest due to the activation of the Spindle Assembly Checkpoint (SAC).[2][4] This sustained arrest ultimately triggers apoptotic cell death.[2]

Caption: KIF18A inhibition disrupts chromosome alignment, leading to prolonged SAC activation and apoptosis.

Interaction with the PI3K/Akt Signaling Pathway

Emerging evidence suggests that KIF18A may also influence oncogenic signaling pathways outside of its direct role in mitosis. Studies have shown that KIF18A can promote cancer cell proliferation and survival by activating the PI3K/Akt pathway.[5][8][9] The proposed mechanism involves KIF18A upregulating Centrosome-associated protein E (CENPE), which in turn activates PI3K/Akt signaling.[5][8] This connection highlights a broader role for KIF18A in promoting tumorigenesis.

Caption: KIF18A can promote cell proliferation and survival by activating the PI3K/Akt pathway, potentially via CENPE.

KIF18A Inhibitors in Development

The therapeutic potential of targeting KIF18A has led to the development of several small molecule inhibitors, a number of which are now undergoing clinical evaluation. These inhibitors are designed to be highly selective for KIF18A, minimizing off-target effects and toxicity to normal proliferating cells.

Table 2: Overview of KIF18A Inhibitors in Development

| Compound | Developer | Development Phase | Key Preclinical/Clinical Findings |

| Sovilnesib (AMG-650) | Volastra Therapeutics (in-licensed from Amgen) | Phase 1 | Demonstrates robust anti-cancer activity and durable tumor regressions in ovarian and breast cancer models. Shows enhanced activity in combination with PARP inhibitors.[10] |

| VLS-1488 | Volastra Therapeutics | Phase 1/2 | Shows substantial, dose-dependent inhibition of tumor growth in multiple tumor models. Selective for CIN-high cells.[10][11] |

| ATX-295 | Accent Therapeutics | Phase 1/2 | Exhibits selective, dose-dependent tumor growth inhibition in preclinical models of ovarian and triple-negative breast cancer.[12][13][14][15][16] |

Preclinical Efficacy of KIF18A Inhibitors

Preclinical studies have consistently demonstrated the potent and selective anti-tumor activity of KIF18A inhibitors.

-

In vitro studies: KIF18A inhibitors have been shown to selectively inhibit the proliferation of cancer cell lines with high CIN, while having minimal effect on chromosomally stable cancer cells or normal cells.[10] This selective cytotoxicity is a key advantage over traditional anti-mitotic agents.

-

In vivo studies: In xenograft models of human cancers, including ovarian, breast, and lung cancer, oral administration of KIF18A inhibitors has resulted in significant, dose-dependent tumor growth inhibition and even tumor regression.[10][12][14] These studies have also confirmed the on-target mechanism of action, with treated tumors showing signs of mitotic arrest and apoptosis.

Experimental Protocols for KIF18A Research

The following section provides generalized protocols for key experiments commonly used to investigate the role of KIF18A in cancer. These should be optimized for specific cell lines, tissues, and reagents.

Immunohistochemistry (IHC) for KIF18A in Tumor Tissues

This protocol outlines the general steps for detecting KIF18A protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded series of ethanol (100%, 95%, 70%; 5 min each) and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Blocking: Wash slides with PBS and block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate slides with a primary antibody against KIF18A (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: Wash slides with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature. Follow with incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Western Blotting for KIF18A and Signaling Proteins

This protocol describes the detection of KIF18A and related signaling proteins (e.g., Akt, p-Akt) in cell lysates.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KIF18A, Akt, p-Akt, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay (CCK-8/MTT)

This assay measures the effect of KIF18A inhibition or knockdown on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of a KIF18A inhibitor or transfect with siRNA targeting KIF18A. Include appropriate vehicle or non-targeting siRNA controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Assay: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis following KIF18A targeting.

-

Cell Treatment: Treat cells with a KIF18A inhibitor or siRNA as described for the proliferation assay.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the efficacy of KIF18A inhibitors in a mouse xenograft model.[17]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the KIF18A inhibitor or vehicle control to the mice via the appropriate route (e.g., oral gavage) and at the desired dose and schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).

Caption: A typical workflow for the preclinical assessment of KIF18A inhibitors, from in vitro characterization to in vivo efficacy studies.

Conclusion and Future Directions

KIF18A has firmly established itself as a high-value, druggable target in oncology. Its selective essentiality in chromosomally unstable cancer cells provides a clear therapeutic rationale, which is now being validated in early-phase clinical trials. The development of potent and selective KIF18A inhibitors holds great promise for the treatment of a wide range of solid tumors that are characterized by CIN, a common hallmark of cancer.

Future research will likely focus on several key areas:

-

Biomarker Development: Identifying robust biomarkers to predict which patients are most likely to respond to KIF18A inhibitor therapy will be crucial for the clinical success of this drug class.

-

Combination Therapies: Exploring the synergistic potential of KIF18A inhibitors with other anti-cancer agents, such as PARP inhibitors or checkpoint inhibitors, could lead to more effective and durable treatment responses.

-

Mechanisms of Resistance: Understanding the potential mechanisms of resistance to KIF18A inhibition will be important for developing strategies to overcome or prevent resistance.

References

- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]

- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eclub.biomart.cn [eclub.biomart.cn]